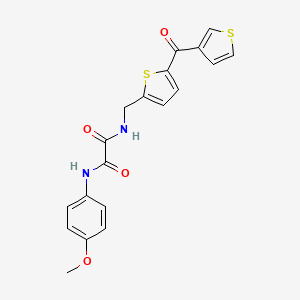

![molecular formula C14H14N2O3S B2644343 N-(3-氰基-4,5,6,7-四氢苯并[b]噻吩-2-基)-5,6-二氢-1,4-二氧杂环-2-甲酰胺 CAS No. 864937-83-7](/img/structure/B2644343.png)

N-(3-氰基-4,5,6,7-四氢苯并[b]噻吩-2-基)-5,6-二氢-1,4-二氧杂环-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

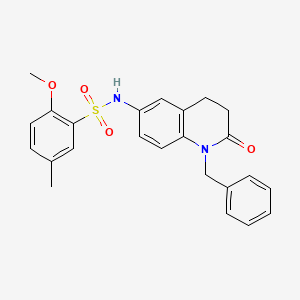

“N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a chemical compound with the molecular weight of 235.33 . It is a white to off-white solid and should be stored in a refrigerator . It has been used to synthesize different heterocyclic derivatives .

Synthesis Analysis

The compound has been synthesized following a two-stage protocol using simple, convenient transformations and cheap, commercially available reagents . The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate gave 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide .Molecular Structure Analysis

The structure of the compound was confirmed by IR, 1H NMR, MS, elemental analysis and X-ray single-crystal diffraction method . X-Ray diffraction analysis reveals that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar .Chemical Reactions Analysis

The compound underwent a multi-component reaction when reacted with phenyl isothiocyanate, malononitrile and benzaldehyde to give the tetrahydropyrimidine derivatives . The competition of the reaction pathways including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions led to the diversity of the synthesized products .Physical And Chemical Properties Analysis

The compound is a white to off-white solid . The 1H NMR and 13C NMR spectra of the compound have been reported .科学研究应用

Heterocyclic Synthesis:

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (let’s call it Compound X for brevity) serves as a valuable precursor for heterocyclic compounds. Its cyanoacetamide moiety allows for versatile reactions with common bidentate reagents. Researchers have exploited the active hydrogen on C-2 to participate in condensation and substitution reactions, leading to the synthesis of diverse heterocycles. These include pyridines, pyrimidines, thiazoles, and more .

Antitumor Properties:

Studies have evaluated Compound X and its derivatives for antitumor activity. In particular, some derivatives exhibit inhibitory effects against specific cancer cell lines. Further research is needed to elucidate the underlying mechanisms and optimize their structure for enhanced efficacy .

Enzyme Inhibition:

Compound X derivatives have been investigated as inhibitors of enzymes involved in disease pathways. For instance, some derivatives show potential as inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammation and cancer progression. Molecular docking studies provide insights into their binding interactions .

α-Glucosidase Inhibition:

Researchers have designed and synthesized novel derivatives of Compound X to evaluate their inhibitory activity against α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and inhibition can be relevant for managing conditions like diabetes .

Antibacterial and Antioxidant Properties:

Compound X derivatives have been explored for their antibacterial and antioxidant effects. These properties are essential for potential therapeutic applications. Researchers have tested their activity against specific bacterial strains and assessed their radical-scavenging abilities .

作用机制

未来方向

The compound is of great interest for further structure optimization and in-depth studies as a possible 5-lipoxygenase (5-LOX) inhibitor . The simplicity of the synthetic procedures, the convenience of yield production and the diversity of the reactive sites in the produced systems play a valuable role for further heterocyclic transformations and further biological investigations .

属性

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c15-7-10-9-3-1-2-4-12(9)20-14(10)16-13(17)11-8-18-5-6-19-11/h8H,1-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMCDLSXYQNZAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=COCCO3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide](/img/structure/B2644264.png)

![3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2644266.png)

![1-[3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2644269.png)

![N-[cyano(2,4-difluorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B2644270.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)oxamide](/img/structure/B2644277.png)

![methyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2644278.png)

![2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2644280.png)

![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2644282.png)